molecular formula C32H52O4 B1163862 Rubiprasin B CAS No. 125263-66-3

Rubiprasin B

Cat. No.: B1163862
CAS No.: 125263-66-3
M. Wt: 500.8 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiprasin B is a natural product found in Rubia akane, Rubia cordifolia, and Rubia argyi with data available.

Scientific Research Applications

  • Inhibitory Effect on 20-HETE Synthesis : Rubiprasin B, isolated from the roots of Rubia philippinensis, has been studied for its potential inhibitory effect on the synthesis of the eicosanoid 20-HETE (Quan et al., 2019).

  • Cytotoxic Activities : Research involving Rubia oncotricha identified compounds including this compound and evaluated their cytotoxic activities against various cancer cell lines. The study provides insights into the potential application of this compound in cancer therapy (Wang et al., 2018).

  • Anti-Photoaging Potential : Although not directly about this compound, studies on compounds from plants in the Rubiaceae family, such as geniposide from Gardenia jasminoides, have investigated their potential in skin anti-photoaging. This suggests a broader research interest in the Rubiaceae family for dermatological applications (Shin et al., 2018).

  • Anticancer Effects of Genipin : Genipin, derived from geniposide and related to Rubiaceae family plants, has been studied for its anticancer effects, indicating a potential research avenue for this compound in oncology (Shanmugam et al., 2018).

  • Antimicrobial Activity : Research on structural analogues of compounds found in plants of the Rubiaceae family, such as xanthohumol from Humulus lupulus, indicates an interest in exploring this compound for similar antimicrobial properties (Stompor & Żarowska, 2016).

  • Antioxidant Activities : The study of Basella rubra seed oil for its nutraceutical and antioxidant potentials suggests a similar potential for this compound in functional foods and pharmaceutical applications (Kumar et al., 2020).

Biochemical Analysis

Biochemical Properties

Rubiprasin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound has been shown to modulate the immune response by influencing the activity of immune cells, such as macrophages and lymphocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that this compound maintains its bioactivity and continues to exert its effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which toxic effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. It interacts with enzymes and cofactors involved in the metabolism of lipids and carbohydrates . This compound has been shown to modulate metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound within these tissues are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. These subcellular interactions are crucial for the compound’s bioactivity and therapeutic potential.

Properties

IUPAC Name

[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMSDMQWKMSCJR-WWPUQACTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the biological activity of Rubiprasin B?

A1: While this compound itself wasn't tested for bioactivity in the provided research, a closely related compound, 16β-hydroxythis compound, was isolated from Rubia philippinensis. [] This new compound, along with other oleanane triterpenoids like maslinic acid, 4-epi-hederagenin, and oleanolic acid, were found to have moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE. [] This suggests that this compound, due to its structural similarity, might also possess interesting biological activities worth further investigation.

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